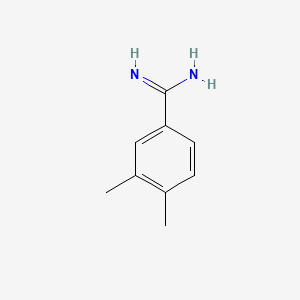

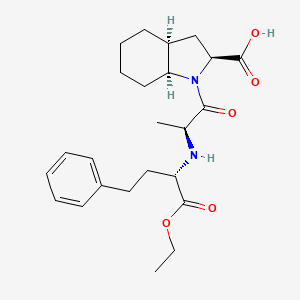

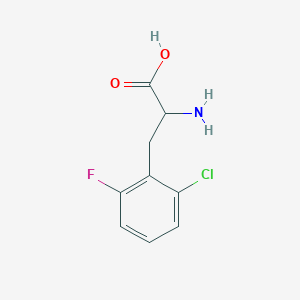

![molecular formula C11H17NO2 B1609487 [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine CAS No. 303104-76-9](/img/structure/B1609487.png)

[3-(4-Methoxy-phenoxy)-propyl]-methyl-amine

Overview

Description

“[3-(4-Methoxy-phenoxy)-propyl]-methyl-amine” is an organic compound that is part of organic synthesis and is used in the synthesis of a wide variety of drugs, including pharmaceuticals, pesticides, and other chemicals . It has a molecular formula of C10H15NO2 and a molecular weight of 181.23 .

Physical And Chemical Properties Analysis

“this compound” has a melting point of 36-37 °C and a predicted boiling point of 304.4±22.0 °C. It has a predicted density of 1.040±0.06 g/cm3. It should be stored in a dark place, sealed in dry, at 2-8°C .Scientific Research Applications

Efficient Synthesis of New Pyrrolidinones

Researchers have developed methods for synthesizing new pyrrolidin-2-ones derivatives through reactions involving methyl 4-methoxy-6-oxo-7,7,7-trihalo-4-heptenoates and primary amines, showcasing the utility of methoxy phenyl derivatives in producing compounds with potential biological activities (Flores et al., 2008).

Copolymerization Catalysis

Amine-bis(phenolate) chromium(III) complexes, incorporating methoxy phenyl derivatives, have been used to catalyze the copolymerization of cyclohexene oxide and carbon dioxide, demonstrating the role of such compounds in polymer chemistry to produce polycarbonates with specific properties (Devaine-Pressing et al., 2015).

Enhancement of Reactive Molecules

Phloretic acid, related to methoxy phenyl compounds, has been utilized to enhance the reactivity of –OH bearing molecules towards benzoxazine ring formation, indicating the importance of methoxy phenyl derivatives in modifying molecular reactivity for material science applications (Trejo-Machin et al., 2017).

Corrosion Inhibition

Amine derivative compounds, including those with methoxy phenyl groups, have been synthesized and proven effective as corrosion inhibitors for mild steel in HCl medium, highlighting their application in corrosion protection and material preservation (Boughoues et al., 2020).

Antioxidant Activity

The synthesis and characterization of Schiff base compounds derived from methoxy phenyl groups have shown significant antioxidant activity, demonstrating their potential in pharmaceuticals and nutraceuticals for combating oxidative stress (Kusumaningrum et al., 2021).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes

Mode of Action

It’s known that the compound’s interaction with its targets can lead to changes at the molecular level . The compound may bind to its target, altering its function and leading to downstream effects .

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways

Pharmacokinetics

Similar compounds have been found to have various pharmacokinetic properties . These properties can impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Result of Action

Similar compounds have been found to have various effects at the molecular and cellular level

Action Environment

The action, efficacy, and stability of 3-(4-Methoxy-phenoxy)-N-methylpropan-1-amine can be influenced by various environmental factors. For instance, the compound’s action can be affected by the pH of the environment, the presence of other compounds, and temperature

Properties

IUPAC Name |

3-(4-methoxyphenoxy)-N-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-12-8-3-9-14-11-6-4-10(13-2)5-7-11/h4-7,12H,3,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYIVXPJPEPNDIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCOC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424702 | |

| Record name | 3-(4-Methoxyphenoxy)-N-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303104-76-9 | |

| Record name | 3-(4-Methoxyphenoxy)-N-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

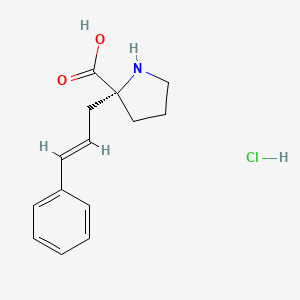

![1,2,3,4-Tetrahydrobenzo[h]quinoline-3,7-diol](/img/structure/B1609409.png)

![1,4-Bis[dimethyl[2-(5-norbornen-2-yl)ethyl]silyl]benzene](/img/structure/B1609418.png)